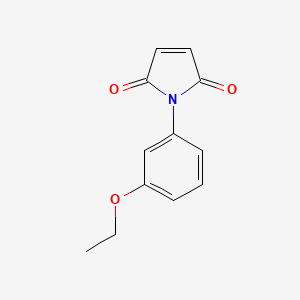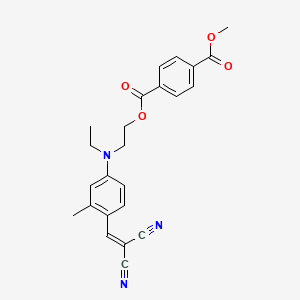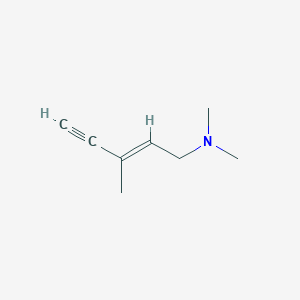
2-Penten-4-yn-1-amine,N,N,3-trimethyl-,(2E)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Penten-4-yn-1-amine, N,N,3-trimethyl-, (2E)-(9CI) is an organic compound with a unique structure that includes both alkyne and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Penten-4-yn-1-amine, N,N,3-trimethyl-, (2E)-(9CI) typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of an alkyne with an amine in the presence of a suitable catalyst. The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
2-Penten-4-yn-1-amine, N,N,3-trimethyl-, (2E)-(9CI) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amine group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alkenes or alkanes. Substitution reactions can result in various substituted amines.
Scientific Research Applications
2-Penten-4-yn-1-amine, N,N,3-trimethyl-, (2E)-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 2-Penten-4-yn-1-amine, N,N,3-trimethyl-, (2E)-(9CI) exerts its effects involves interactions with specific molecular targets. The alkyne group can participate in cycloaddition reactions, while the amine group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Penten-4-yn-1-amine, N,N-dimethyl-, (2E)-(9CI)
- 2-Penten-4-yn-1-amine, N,N,3-trimethyl-, (2Z)-(9CI)
- 2-Penten-4-yn-1-amine, N,N,3-trimethyl-, (3E)-(9CI)
Uniqueness
2-Penten-4-yn-1-amine, N,N,3-trimethyl-, (2E)-(9CI) is unique due to its specific structural configuration, which influences its reactivity and interactions with other molecules. The presence of both alkyne and amine groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C8H13N |
|---|---|
Molecular Weight |
123.20 g/mol |
IUPAC Name |
(E)-N,N,3-trimethylpent-2-en-4-yn-1-amine |
InChI |
InChI=1S/C8H13N/c1-5-8(2)6-7-9(3)4/h1,6H,7H2,2-4H3/b8-6+ |
InChI Key |
JLBXXKHNPONNTO-SOFGYWHQSA-N |
Isomeric SMILES |
C/C(=C\CN(C)C)/C#C |
Canonical SMILES |
CC(=CCN(C)C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


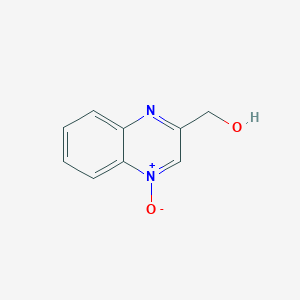
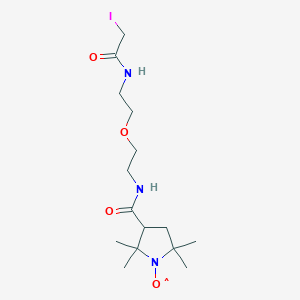
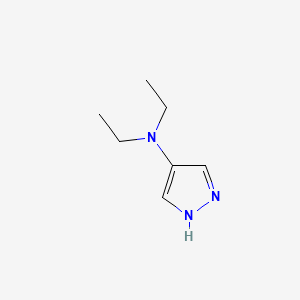
![1-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]cyclopentane-1-carbonitrile](/img/structure/B13821292.png)
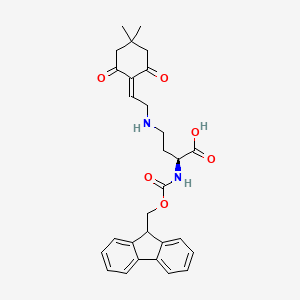
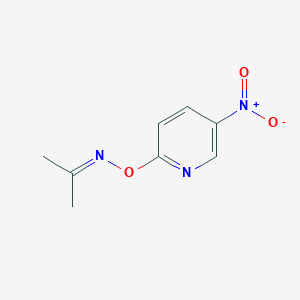
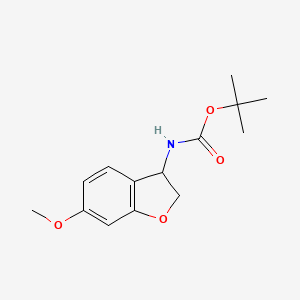
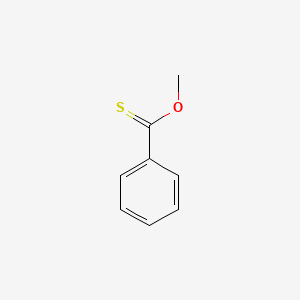
![4H-Benzo[G]thiazolo[5,4-E]indole](/img/structure/B13821350.png)
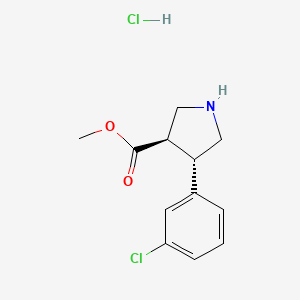
![N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(2-methylphenoxy)acetohydrazide](/img/structure/B13821372.png)
